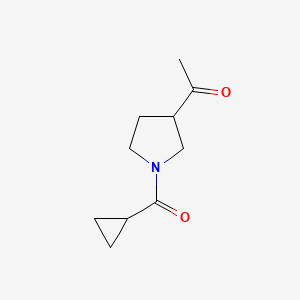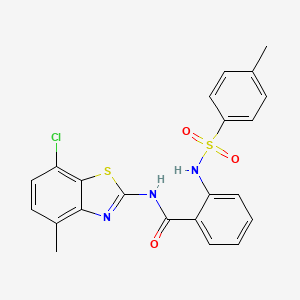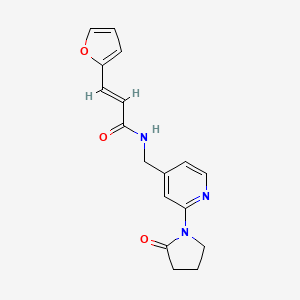
3-(2-Bromo-4-chlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Bromo-4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Synthesis and Reactivity of Germanium Derivatives : Research detailed the synthesis and reactivity of 3-(trichlorogermyl)propanoic acid and its conversion to 3-(triphenylgermyl)propanoic acid. It highlighted the unusual properties of the β-carboxylic functional group in these compounds and the selectivity in the cleavage of the aromatic Ge–C bonds by bromine and lithium aluminium hydride (Qiang et al., 2010).
Synthesis and Mass Spectrometry of Arylidene-Hydrazinyl-Thiazolines : This study showcased the synthesis of N-(3-chlorophenyl)hydrazinecarbothioamide and its conversion to various 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides and thiazolines, demonstrating the versatility of these compounds in chemical synthesis (Ramadan, 2019).
Enantioseparation of Isomeric α-(Chlorophenyl)propanoic Acid : This research explored the enantioseparation of different isomeric α-(chlorophenyl)propanoic acids using countercurrent chromatography, emphasizing the role of chlorine substituents in chiral separation and highlighting the interaction between these compounds and chiral selectors (Jin et al., 2019).
GABAB Receptor Antagonists Synthesis : The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its analogs was reported, demonstrating their role as weak specific antagonists of GABA at the GABAB receptor, providing insights into the biochemical properties and potential therapeutic uses of these compounds (Abbenante, Hughes, & Prager, 1997).
Photolysis and Arylation Studies
Photolysis of 1,2-Dibromo 3-Chloro Propane in Water : The study on the photolysis of this compound in water, and its acceleration by hydrogen peroxide, provides a basis for understanding the environmental fate and degradation pathways of similar bromo-chloro substituted compounds (Milano, Bernat-Escallon, & Vernet, 1990).
Selective Arylation via Pd-Catalyzed Suzuki Cross-Coupling Reaction : This research discusses the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, revealing the potential of these compounds in organic synthesis and their electronic and non-linear optical properties (Nazeer et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(2-bromo-4-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXKZBOVNCLNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)
![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)


![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)

![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
